1-(2,4-Dimethylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine
Description
1-(2,4-Dimethylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine is a complex organic compound that belongs to the class of sulfonylpiperazines. This compound is characterized by the presence of two aromatic rings, each substituted with methyl groups, and a piperazine ring bonded to a sulfonyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-15-6-7-20(17(3)12-15)22-8-10-23(11-9-22)26(24,25)21-18(4)13-16(2)14-19(21)5/h6-7,12-14H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIAUITVXXFUTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylphenylamine and 2,4,6-trimethylbenzenesulfonyl chloride as the primary starting materials.
Formation of Intermediate: The 2,4-dimethylphenylamine reacts with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form an intermediate sulfonamide.
Cyclization: The intermediate sulfonamide undergoes cyclization with piperazine under reflux conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of 1-(2,4-Dimethylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), catalysts (e.g., iron(III) chloride).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced derivatives.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine can be compared with other similar compounds, such as:
1-(2,4-Dimethylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylmorpholine: Similar structure but with a morpholine ring instead of a piperazine ring.
1-(2,4-Dimethylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylthiomorpholine: Contains a thiomorpholine ring, which introduces sulfur into the ring structure.
1-(2,4-Dimethylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpyrrolidine: Features a pyrrolidine ring, which is a five-membered ring structure.
The uniqueness of 1-(2,4-Dimethylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine lies in its specific combination of aromatic and piperazine rings, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
